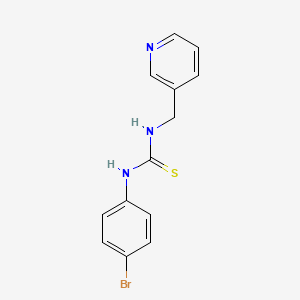
N-(4-bromophenyl)-N'-(3-pyridinylmethyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-N'-(3-pyridinylmethyl)thiourea, also known as BPTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a thiourea derivative that has shown promising results in various fields of research, including biochemistry, pharmacology, and toxicology.
Wissenschaftliche Forschungsanwendungen
N-(4-bromophenyl)-N'-(3-pyridinylmethyl)thiourea has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the activity of various enzymes, including tyrosine kinases, protein kinases, and phosphodiesterases. N-(4-bromophenyl)-N'-(3-pyridinylmethyl)thiourea has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases.
Wirkmechanismus
The mechanism of action of N-(4-bromophenyl)-N'-(3-pyridinylmethyl)thiourea involves the inhibition of various enzymes, which leads to a reduction in the activity of signaling pathways involved in various cellular processes. N-(4-bromophenyl)-N'-(3-pyridinylmethyl)thiourea has been shown to inhibit the activity of tyrosine kinases, which are involved in the regulation of cell growth and differentiation. It also inhibits the activity of protein kinases, which are involved in the regulation of various cellular processes such as metabolism, cell cycle, and apoptosis. N-(4-bromophenyl)-N'-(3-pyridinylmethyl)thiourea has also been shown to inhibit the activity of phosphodiesterases, which are involved in the regulation of cyclic nucleotide signaling pathways.
Biochemical and Physiological Effects
N-(4-bromophenyl)-N'-(3-pyridinylmethyl)thiourea has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species, which are involved in the pathogenesis of various diseases such as cancer, diabetes, and cardiovascular diseases. N-(4-bromophenyl)-N'-(3-pyridinylmethyl)thiourea has also been shown to reduce the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases. It has also been shown to have anti-tumor effects, making it a potential candidate for the treatment of various types of cancers.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-bromophenyl)-N'-(3-pyridinylmethyl)thiourea has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, there are also some limitations associated with the use of N-(4-bromophenyl)-N'-(3-pyridinylmethyl)thiourea in lab experiments. It has low solubility in water, which can make it difficult to work with. It also has limited bioavailability, which can make it difficult to use in in vivo experiments.
Zukünftige Richtungen
For the study of N-(4-bromophenyl)-N'-(3-pyridinylmethyl)thiourea include the development of more potent and selective inhibitors, the study of other signaling pathways, and the development of novel drug delivery systems.
Synthesemethoden
The synthesis of N-(4-bromophenyl)-N'-(3-pyridinylmethyl)thiourea involves the reaction of 4-bromobenzenamine with 3-pyridinemethanol in the presence of thiourea. The reaction takes place in a solvent such as ethanol or methanol, and the product is obtained through recrystallization. The purity of the product can be determined using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-3-(pyridin-3-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3S/c14-11-3-5-12(6-4-11)17-13(18)16-9-10-2-1-7-15-8-10/h1-8H,9H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGUEKCGSKRKSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=S)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3-(pyridin-3-ylmethyl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(3,5-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5703348.png)


![4-{2-[(1-methyl-1H-benzimidazol-2-yl)methylene]hydrazino}benzoic acid](/img/structure/B5703356.png)
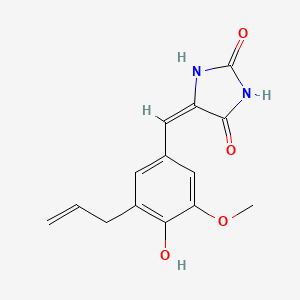
![N'-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5703368.png)
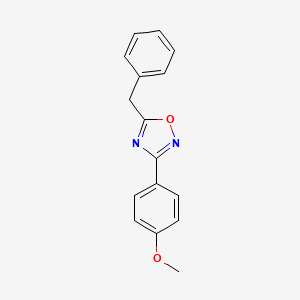
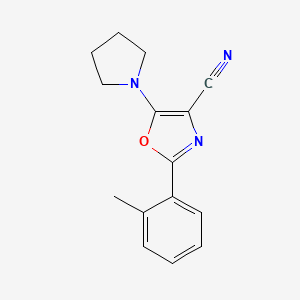
![N-(4-methoxyphenyl)-2-[4-(1-piperidinylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5703382.png)
![ethyl 4-[(2-naphthyloxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5703389.png)
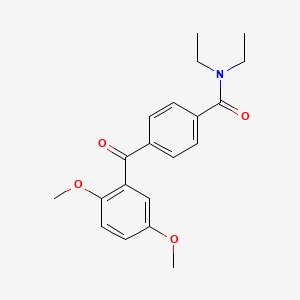
![[(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid](/img/structure/B5703398.png)
![1-methyl-4-[2-(3,4,6-trichloro-5-cyano-2-pyridinyl)carbonohydrazonoyl]pyridinium chloride](/img/structure/B5703426.png)
